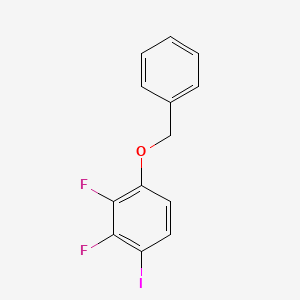![molecular formula C16H19N3O2S B6329933 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine CAS No. 1314988-53-8](/img/structure/B6329933.png)
5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a piperidine-1-sulfonyl group attached to a phenyl ring, which is further connected to a pyridin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine typically involves the following steps:
Formation of the Piperidine-1-sulfonyl Intermediate: This step involves the sulfonylation of piperidine using a sulfonyl chloride reagent under basic conditions.
Coupling with Phenyl Ring: The piperidine-1-sulfonyl intermediate is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of Pyridin-2-amine Moiety: The final step involves the formation of the pyridin-2-amine moiety through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Material Science: It is explored for its potential use in the development of advanced materials with specific properties.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds such as 2-aminopyridine and 4-aminopyridine share structural similarities with 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine.
Piperidine Derivatives: Compounds like piperidine-1-sulfonamide and piperidine-1-carboxamide are structurally related.
Uniqueness
This compound is unique due to the presence of both piperidine-1-sulfonyl and pyridin-2-amine moieties, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-16-9-6-14(12-18-16)13-4-7-15(8-5-13)22(20,21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZYUXPOXFEGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrrole, 3-[(trifluoromethyl)thio]-](/img/structure/B6329891.png)


![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B6329910.png)

![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)

![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329937.png)

